molecular formula C12H11ClN2O4 B2377656 N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428358-48-8

N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2377656
CAS No.: 1428358-48-8
M. Wt: 282.68
InChI Key: VROUWGUMBDKMQE-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a methoxyisoxazole carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves several steps. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with appropriate reagents to introduce the isoxazole and carboxamide functionalities. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound shares the chloro-substituted phenyl group but differs in the functional groups attached to the phenyl ring.

    N-(5-chloro-2-methoxyphenyl)benzene sulfonamide: This compound has a similar phenyl group but includes a sulfonamide moiety instead of the isoxazole carboxamide.

    Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: These compounds feature multiple chloro-methoxyphenyl groups coordinated to an antimony center.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-17-9-4-3-7(13)5-8(9)14-12(16)10-6-11(18-2)15-19-10/h3-6H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUWGUMBDKMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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